molecular formula C10H15N3O2 B15273661 Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate

Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate

Katalognummer: B15273661
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: ABUWCOXLXBMZMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate is a compound that features a pyrazole ring attached to a cyclopentane structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both an amino group and a pyrazole ring makes it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with hydrazine to form a hydrazone intermediate, which is then cyclized to form the pyrazole ring. The amino group can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, dihydropyrazoles, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-1H-pyrazol-3-amine: Similar in structure but lacks the cyclopentane ring.

    3-Amino-1-methyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.

    1-Methyl-4-piperidone: Contains a different heterocyclic ring but shares some functional groups.

Uniqueness

Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate is unique due to the combination of a pyrazole ring and a cyclopentane structure, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets and provides a versatile scaffold for further functionalization.

Eigenschaften

Molekularformel

C10H15N3O2

Molekulargewicht

209.24 g/mol

IUPAC-Name

methyl 1-amino-3-pyrazol-1-ylcyclopentane-1-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-15-9(14)10(11)4-3-8(7-10)13-6-2-5-12-13/h2,5-6,8H,3-4,7,11H2,1H3

InChI-Schlüssel

ABUWCOXLXBMZMP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(CCC(C1)N2C=CC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.